3-Pyridinemethanol, 1-ethyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydro-
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Overview
Description
3-Pyridinemethanol, 1-ethyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydro- is a complex organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a pyridine ring, a fluorophenyl group, and an ethyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol, 1-ethyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydro- typically involves multi-step organic reactions. One common method includes the reduction of a corresponding pyridine derivative followed by the introduction of the fluorophenyl and ethyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinemethanol, 1-ethyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of fluorophenyl derivatives.
Scientific Research Applications
3-Pyridinemethanol, 1-ethyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Pyridinemethanol, 1-ethyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinemethanol, 1-ethyl-4-phenyl-1,2,3,6-tetrahydro-
- 3-Pyridinemethanol, 1-ethyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydro-
- 3-Pyridinemethanol, 1-ethyl-4-(4-bromophenyl)-1,2,3,6-tetrahydro-
Uniqueness
Compared to similar compounds, 3-Pyridinemethanol, 1-ethyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydro- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
185216-27-7 |
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Molecular Formula |
C14H18FNO |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
[1-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H18FNO/c1-2-16-8-7-14(12(9-16)10-17)11-3-5-13(15)6-4-11/h3-7,12,17H,2,8-10H2,1H3 |
InChI Key |
YCDRWGYVEXVMQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC=C(C(C1)CO)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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